molecular formula C15H21N3O B11737492 [(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11737492
M. Wt: 259.35 g/mol
InChI Key: BFTLYLSKGOODNQ-UHFFFAOYSA-N
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Description

[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a combination of a methoxy-substituted phenyl group and a propyl-substituted pyrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the propyl group. The methoxyphenyl group is then attached through a series of condensation and reduction reactions. The final product is obtained after purification steps such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent-free or green chemistry approaches may also be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Halides, amines, strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
  • [(3-methoxyphenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
  • [(3-methoxyphenyl)methyl][(1-butyl-1H-pyrazol-5-yl)methyl]amine

Uniqueness

[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both the methoxyphenyl and propyl-pyrazole groups provides a distinct set of chemical and physical properties that can be leveraged in various applications .

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C15H21N3O/c1-3-9-18-14(7-8-17-18)12-16-11-13-5-4-6-15(10-13)19-2/h4-8,10,16H,3,9,11-12H2,1-2H3

InChI Key

BFTLYLSKGOODNQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=CC(=CC=C2)OC

Origin of Product

United States

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